
N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide, also known as DFP-10825, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta and alpha-synuclein aggregates, and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, this compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide for lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways. Additionally, this compound has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in other diseases, such as diabetes and cardiovascular disease. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-chloroacetyl chloride to produce 3,4-difluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with phthalic anhydride to form the phthalazinone ring system. Finally, the carboxylic acid group is converted to an amide group using propan-1-amine to obtain the desired compound.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-13-6-5-10(9-14(13)19)20-15(23)7-8-22-17(25)12-4-2-1-3-11(12)16(24)21-22/h1-6,9H,7-8H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRDTNXAJQOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
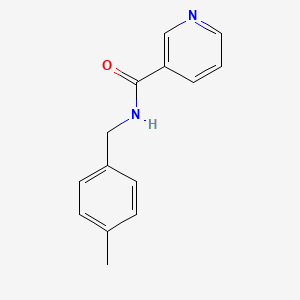
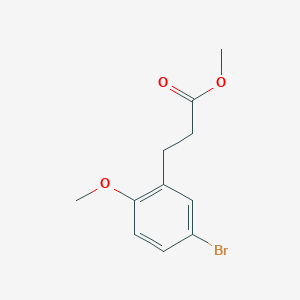
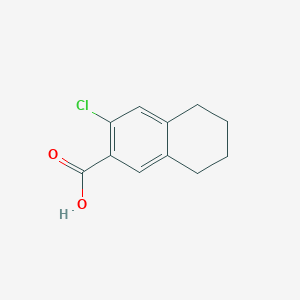
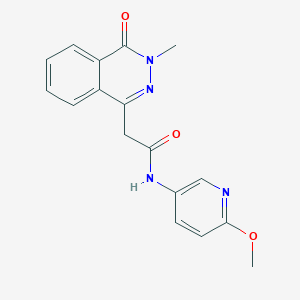

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

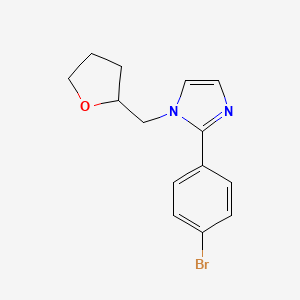
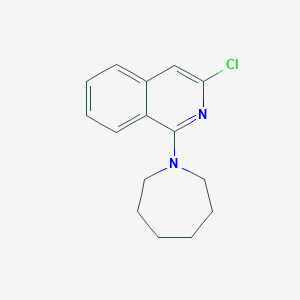
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)


